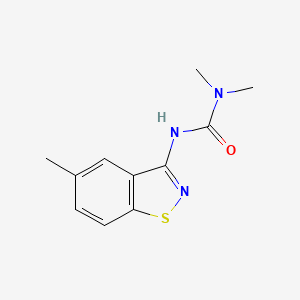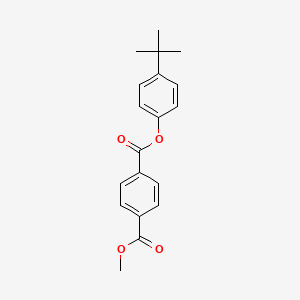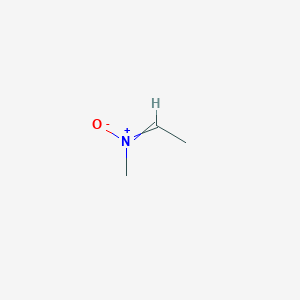
N-Methylethanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylethanimine N-oxide is a reactive molecular substance containing a methyl group attached to an imine. It is a derivative of N-Methylmethanimine, which is known for its reactivity and formation of various products under different conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylethanimine N-oxide can be synthesized through the oxidation of N-Methylmethanimine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions usually require a basic medium and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of N-Methylmethanimine using oxidizing agents such as sodium percarbonate or urea-hydrogen peroxide adduct (UHP) in the presence of catalysts like titanium silicalite (TS-1) .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylethanimine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various nitrogen oxides.
Reduction: It can be reduced back to N-Methylmethanimine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCOOOH), sodium percarbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used to substitute the N-oxide group.
Major Products Formed
Oxidation: Formation of higher nitrogen oxides.
Reduction: Regeneration of N-Methylmethanimine.
Substitution: Formation of substituted imines and other nitrogen-containing compounds.
Applications De Recherche Scientifique
N-Methylethanimine N-oxide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of N-Methylethanimine N-oxide involves its ability to act as both an oxidizing and reducing agent. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylmethanimine: A precursor to N-Methylethanimine N-oxide, known for its reactivity and formation of trimers.
Dimethylamine: Another related compound, used in the synthesis of N-Methylmethanimine.
Ethanimine: A similar imine compound with different reactivity and applications
Uniqueness
This compound is unique due to its dual ability to act as both an oxidizing and reducing agent. This property makes it a valuable reagent in various chemical reactions and industrial processes. Its reactivity and versatility set it apart from other similar compounds.
Propriétés
Numéro CAS |
107402-94-8 |
|---|---|
Formule moléculaire |
C3H7NO |
Poids moléculaire |
73.09 g/mol |
Nom IUPAC |
N-methylethanimine oxide |
InChI |
InChI=1S/C3H7NO/c1-3-4(2)5/h3H,1-2H3 |
Clé InChI |
NJRRLMCNXQQNLK-UHFFFAOYSA-N |
SMILES canonique |
CC=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


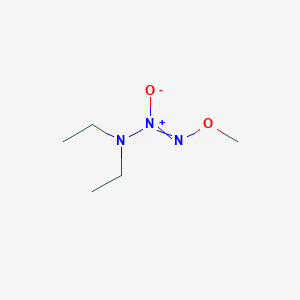
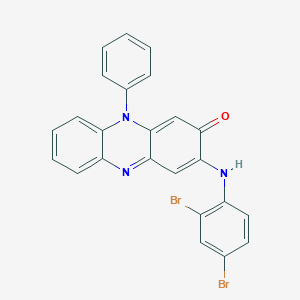
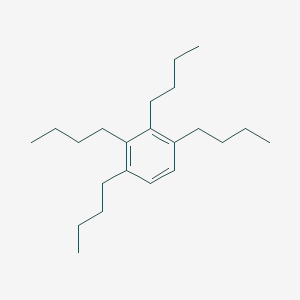
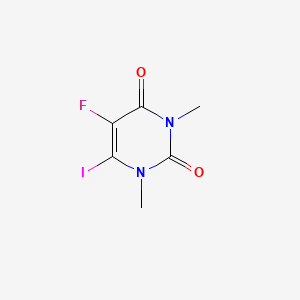
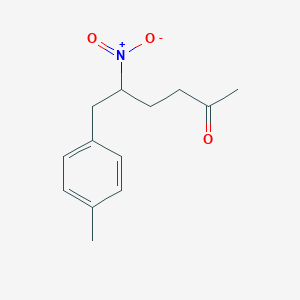
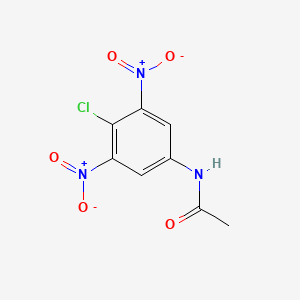
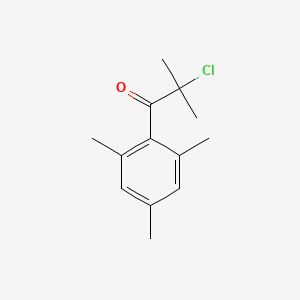
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
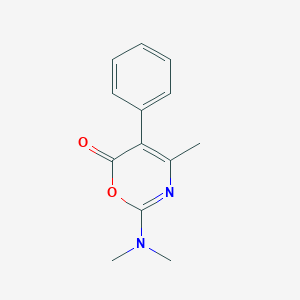

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
